2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
Overview
Description
The compound “2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the 1 and 3 positions . The imidazole ring is a key component of many important biological molecules, including histidine and the nucleic acids guanine and adenine .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Imidazole rings can participate in various chemical reactions, particularly due to the presence of nitrogen atoms .Scientific Research Applications
- “MLS000583243” exhibits antifungal activity, making it a potential candidate for treating fungal infections. Researchers have investigated its effectiveness against various fungal pathogens, including Candida species and Aspergillus .
- The compound has demonstrated anti-inflammatory properties. It may modulate immune responses and reduce inflammation, which could be relevant in conditions such as arthritis or inflammatory bowel diseases .
- Preliminary studies suggest that “MLS000583243” might inhibit cancer cell growth. Researchers have explored its effects on different cancer types, including breast, lung, and colon cancers. Further investigations are needed to validate its potential as an anticancer agent .
- Some evidence indicates that this compound has neuroprotective effects. It may help protect neurons from damage, making it relevant for neurodegenerative diseases like Alzheimer’s or Parkinson’s .
- “MLS000583243” has been studied for its potential to lower blood pressure. It may act as an antihypertensive agent by affecting vascular function or renin-angiotensin pathways .
- Researchers have explored the compound’s antiviral effects against certain viruses. It may inhibit viral replication or entry, making it a candidate for antiviral drug development .
Antifungal Properties
Anti-Inflammatory Effects
Anticancer Potential
Neuroprotective Activity
Antihypertensive Properties
Antiviral Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-13-5-2-1-4-12(13)10-14(19)17-6-3-8-18-9-7-16-11-18/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVONUHAFVWJLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCN2C=CN=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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